molecular formula C9H8OS B101068 2-(Hydroxymethyl)benzo[b]thiophene CAS No. 17890-56-1

2-(Hydroxymethyl)benzo[b]thiophene

Cat. No. B101068
CAS RN: 17890-56-1
M. Wt: 164.23 g/mol
InChI Key: SUHKSQTXXZQEBH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[b]thiophene is a chemical compound that belongs to the family of benzo[b]thiophenes, which are sulfur-containing heterocyclic compounds. These derivatives are significant due to their applications in pharmaceuticals, with some acting as selective estrogen receptor modulators, and in organic semiconducting materials . The hydroxymethyl group at the 2-position introduces a functional handle that can be further manipulated chemically, making it a versatile intermediate for various synthetic applications .

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)benzo[b]thiophene and related compounds typically involves intramolecular cyclization reactions. For instance, 2-arylbenzo[b]thiophenes can be synthesized from the benzo[b]thiophene core using aromatic nucleophilic substitution reactions and Heck-type coupling, yielding products with heteroatoms at the 3-positions . Another method involves the gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles, which is applicable to a wide range of substrates . Additionally, benzo[b]thiophene-2,3-diones can react with Grignard reagents to yield dihydroxy derivatives, which can undergo further transformations such as pinacolone rearrangement or hydrolytic ring opening .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives, including those similar to 2-(Hydroxymethyl)benzo[b]thiophene, has been characterized by techniques such as single-crystal X-ray analysis. These compounds exhibit planar molecular structures and are packed in a herringbone arrangement, which is a common feature among aromatic heterocycles .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions. For example, the hydroxybenzo[b]thiophenes can be converted into O-carbamates, which can then be used in directed metallation to introduce substituents regioselectively . The presence of a hydroxymethyl group, as in 2-(Hydroxymethyl)benzo[b]thiophene, allows for further functionalization through reactions such as alkylation, yielding products like 2-cyano-3-methylbenzo[b]thiophene . Additionally, the hydroxyl group can facilitate rearrangements and ring closure reactions, leading to the formation of various condensed sulfur heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The planarity and aromaticity contribute to their stability and electronic properties. These compounds have been studied using cyclic voltammetry (CV) and UV-vis spectroscopy, which provide insights into their electrochemical behavior and optical properties . The presence of substituents such as the hydroxymethyl group can further modulate these properties, making them suitable for a range of applications in materials science and medicinal chemistry .

Scientific Research Applications

Synthesis Techniques

2-(Hydroxymethyl)benzo[b]thiophene and its derivatives are integral in various synthesis techniques. A method for synthesizing 2-arylbenzo[b]thiophenes with heteroatoms at the 3-positions directly from the benzo[b]thiophene core has been proposed, using an aromatic nucleophilic substitution reaction and Heck-type coupling (David et al., 2005). Additionally, efficient access to 2-aryl-3-substituted benzo[b]thiophenes is achieved through similar synthesis processes, highlighting the compound's role in creating diverse benzo[b]thiophene-based structures (Duc, 2020).

Medicinal Chemistry

Benzo[b]thiophene derivatives, including 2-(Hydroxymethyl)benzo[b]thiophene, are significant in medicinal chemistry. They exhibit a wide spectrum of pharmacological properties, and their biological activities have been extensively studied. The synthesis of new derivatives and their antibacterial, antifungal, and anti-inflammatory properties have been explored, indicating the compound's potential in developing new therapeutic agents (Isloor et al., 2010).

Organic Semiconducting Materials

In the field of organic electronics, benzo[b]thiophene derivatives, including 2-(Hydroxymethyl)benzo[b]thiophene, have been used in developing organic semiconducting materials. These compounds contribute to the advancement of organic photoelectric materials and organic semiconductors, thus playing a pivotal role in the evolution of flexible and lightweight electronic devices (Kim et al., 2014).

Anticancer Research

Recent studies have focused on the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells. These studies have found that these compounds show selectivity towards certain cancer cell types, such as laryngeal cancer cells. The compounds' antioxidant properties and their potential in inducing apoptosis in cancer cells highlight their importance in anticancer research (Haridevamuthu et al., 2023).

Safety And Hazards

2-(Hydroxymethyl)benzo[b]thiophene may cause serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-benzothiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKSQTXXZQEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379996
Record name (1-Benzothiophen-2-yl)methanol
Source EPA DSSTox
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzo[b]thiophene

CAS RN

17890-56-1
Record name Benzo[b]thiophene-2-methanol
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Record name (1-Benzothiophen-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)benzo[b]thiophene
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Synthesis routes and methods I

Procedure details

Benzothiophene (5.0 g, 37.3 mmol) in anhydrous THF (100 ml) stirring at −20° C. was treated with n-butyllithium (34 ml, 1.6 M, 55.8 mmol) and stirred for 1 hour. The mixture was cooled to −78° C. and treated with paraformaldehyde (7.8 g, 261 mmol) in four portions. The mixture was allowed to slowly warm to room temperature with stirring overnight. The mixture was treated with 2N HCl (100 ml) and extracted with diethyl ether (2×100 ml). The organic phases were combined, dried over NaSO4, filtered, and the filtrate concentrated under reduced pressure. The residue was crystallized from DCM/hexanes to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 4.94 (s, 2H) 7.23 (s, 1H) 7.33 (m, 3H) 7.74 (m, 1H); (ESI) m/z 165 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of benzo[b]thiophene-2-carbaldehyde (2.216 g, 13.66 mmol) in THF (60 mL) was reacted with sodium borohydride (0.517 g, 13.66 mmol) at room temperature for 3 h. The reaction was quenched with 1N hydrochloric acid at 0° C., the THF evaporated under vacuum and the aqueous residue extracted with diethyl ether. The organic extract was washed with brine, dried over MgSO4 and concentrated to afford the title compound as a yellow solid (2.23 g, 98%).
Quantity
2.216 g
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzo[b]thiophene
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2-(Hydroxymethyl)benzo[b]thiophene
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2-(Hydroxymethyl)benzo[b]thiophene
Reactant of Route 4
2-(Hydroxymethyl)benzo[b]thiophene
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2-(Hydroxymethyl)benzo[b]thiophene
Reactant of Route 6
2-(Hydroxymethyl)benzo[b]thiophene

Citations

For This Compound
2
Citations
CK Ryu, SK Lee, JY Han, OJ Jung, JY Lee… - Bioorganic & medicinal …, 2005 - Elsevier
5-Arylamino-4,7-dioxobenzo[b]thiophenes 3–6 were synthesized and tested for in vitro antifungal activity against Candida and Aspergillus species. 5-Arylamino-6-chloro-2-(…
Number of citations: 56 www.sciencedirect.com
A Modak, T Naveen, D Maiti - Chemical communications, 2013 - pubs.rsc.org
A general method for selective dehydroxymethylation has been discovered by using widely available Pd(OAc)2. The present study offers a new synthetic strategy for the regioselective …
Number of citations: 49 pubs.rsc.org

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